molecular formula C22H28N2O2 B4183484 N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)acetamide

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)acetamide

Cat. No. B4183484
M. Wt: 352.5 g/mol
InChI Key: CZPSDTUQYGHSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)acetamide, also known as BEA-005, is a novel compound that has been synthesized for scientific research purposes. It is a member of the piperidine class of compounds, which have been studied extensively for their potential therapeutic uses. BEA-005 has shown promise as a potential treatment for various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and depression.

Mechanism of Action

The exact mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)acetamide is still being studied, but it is believed to act on the dopamine and serotonin systems in the brain. It has been shown to increase the levels of these neurotransmitters, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may be responsible for its neuroprotective and mood-enhancing effects. Additionally, it has been shown to decrease inflammation and oxidative stress, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)acetamide in lab experiments is that it is a highly pure compound, which makes it easier to control for variables in experiments. Additionally, it has been shown to have a low toxicity profile, which makes it a safer compound to use in experiments. One limitation of using N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)acetamide is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic uses.

Future Directions

There are a number of future directions for research on N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)acetamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Parkinson's and Alzheimer's. Additionally, further research is needed to understand its mechanisms of action and potential side effects. Finally, there is potential for the development of new compounds based on the structure of N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)acetamide, which may have even greater therapeutic potential.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-2-(4-ethoxyphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic uses. It has been shown to have neuroprotective effects, which make it a promising treatment for neurodegenerative diseases. Additionally, it has been shown to have antidepressant and anxiolytic effects, which suggest it may be useful in treating mood disorders.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-2-26-21-10-8-18(9-11-21)16-22(25)23-20-12-14-24(15-13-20)17-19-6-4-3-5-7-19/h3-11,20H,2,12-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPSDTUQYGHSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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